molecular formula C17H16N2O5S B426413 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 502884-57-3

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B426413
CAS No.: 502884-57-3
M. Wt: 360.4g/mol
InChI Key: XJKGKWIFXLICNG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Oxidation: The benzisothiazole core is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxido-3-oxo-1,2-benzisothiazole.

    Acylation: The acetamide moiety is introduced through an acylation reaction using an appropriate acylating agent.

    Substitution: The final step involves the substitution of the benzyl group with a 4-methoxybenzyl group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, to introduce various substituents on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Lacks the 4-methoxybenzyl group.

    N-(4-methoxybenzyl)acetamide: Lacks the benzisothiazole core.

    1,1-dioxido-3-oxo-1,2-benzisothiazole: Lacks both the acetamide and 4-methoxybenzyl groups.

Uniqueness

The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxybenzyl)acetamide lies in its combination of functional groups. The presence of the benzisothiazole core, sulfone group, acetamide moiety, and 4-methoxybenzyl group provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKGKWIFXLICNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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